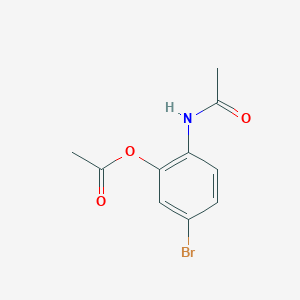

2-Acetamido-5-bromophenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91715-77-4 |

|---|---|

Molecular Formula |

C10H10BrNO3 |

Molecular Weight |

272.09 g/mol |

IUPAC Name |

(2-acetamido-5-bromophenyl) acetate |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-8(11)5-10(9)15-7(2)14/h3-5H,1-2H3,(H,12,13) |

InChI Key |

KKGGWLPGHXRYOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering

Established Synthetic Routes and Mechanistic Considerations

The construction of the 2-Acetamido-5-bromophenyl acetate (B1210297) molecule involves the formation of an amide bond and the introduction of a bromine substituent onto an aromatic ring bearing an acetate group. The order and method of these transformations define the synthetic route.

A prominent and efficient method for the synthesis of acetylated amino compounds is through the reductive acetylation of a corresponding nitro precursor. In the context of 2-Acetamido-5-bromophenyl acetate, a plausible precursor is 4-bromo-2-nitrophenol. This strategy combines the reduction of a nitro group to an amine and its subsequent acetylation in a single procedural step or in a one-pot reaction.

Mechanistically, this transformation involves the reduction of the nitro group, typically with a metal catalyst and a reducing agent, to form an intermediate amine. This amine, being a nucleophile, then reacts with an acetylating agent present in the reaction mixture. A classic approach involves the use of zinc dust in a mixture of acetic anhydride (B1165640) and acetic acid. acs.orgiosrjournals.org The zinc metal acts as the reducing agent, while acetic anhydride serves as the acetylating agent, and acetic acid can act as both a solvent and a proton source.

The reaction proceeds as follows: the nitro group of 4-bromo-2-nitrophenol is reduced by zinc to an amino group. The newly formed 4-bromo-2-aminophenol is then acetylated on both the amino and the hydroxyl groups by acetic anhydride to yield the diacetylated product, this compound. A key consideration in this one-pot procedure is the potential for incomplete acetylation, which can be addressed by refluxing the crude product with additional acetic anhydride to ensure the formation of the desired triacetate of the corresponding aminophenol. acs.org

Table 1: Reductive Acetylation of Halogenated o-Nitrophenols

| Starting Material | Reagents | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-6-nitrophenol | Zinc dust, Acetic anhydride, Acetic acid | Triacetate of 2,4-dibromo-6-aminophenol | Vigorous reaction; requires final reflux in acetic anhydride for complete acetylation. | acs.org |

| 2,4-Dichloro-6-nitrophenol | Zinc dust, Acetic anhydride, Acetic acid | 2,4-Dichloro-6-aminophenol triacetate | Similar reactivity to the dibromo analogue. | acs.org |

| 2-Bromo-4-chloro-6-nitrophenol | Zinc dust, Acetic anhydride, Acetic acid | 2-Bromo-4-chloro-6-aminophenol triacetate | Demonstrates applicability to mixed halogenated phenols. | acs.org |

Another synthetic avenue involves the direct halogenation of an acetylated precursor. In this case, 2-acetamidophenyl acetate could be subjected to bromination. N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of activated aromatic rings. The acetamido group is an ortho-, para-directing activator, and the acetate group is also an ortho-, para-director, albeit weaker. The steric hindrance from the acetamido group might favor bromination at the para position relative to it.

The mechanism of bromination with NBS typically involves the generation of an electrophilic bromine species. In the presence of an acid catalyst, the carbonyl oxygen of NBS can be protonated, making the bromine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring. The reaction of acetanilide (B955) with NBS in acetonitrile (B52724) with a catalytic amount of acid is a common example of this type of reaction. nih.gov

For the synthesis of this compound, the starting material would be 2-acetamidophenyl acetate. The acetamido group at position 1 and the acetate group at position 2 would direct the incoming electrophile. The para position to the stronger activating acetamido group is position 4, and the para position to the weaker activating acetate group is position 5. Therefore, a mixture of isomers could be expected, and the regioselectivity would be a critical factor to control.

A multi-step synthesis provides a more controlled, albeit longer, route to the target compound. This approach allows for the isolation and purification of intermediates, which can lead to a final product of higher purity.

A potential multi-step synthesis could start from 4-bromo-2-aminophenol. The synthesis would proceed in two steps:

N-acetylation: The amino group of 4-bromo-2-aminophenol is selectively acetylated. This can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride. The chemoselectivity of this step is crucial to avoid acetylation of the hydroxyl group. Enzymatic catalysis, for instance using an immobilized lipase (B570770) like Novozym 435 with vinyl acetate as the acyl donor, has been shown to be effective for the chemoselective N-acetylation of 2-aminophenol (B121084). acs.org

O-acetylation: The hydroxyl group of the resulting N-(5-bromo-2-hydroxyphenyl)acetamide is then acetylated to form the final product, this compound. This can be accomplished using standard acetylation conditions, for example, with acetic anhydride in the presence of a base or an acid catalyst.

Alternatively, the synthesis could commence with 2-aminophenol.

Di-acetylation: Both the amino and hydroxyl groups of 2-aminophenol are acetylated to form 2-acetamidophenyl acetate.

Bromination: The resulting 2-acetamidophenyl acetate is then brominated, as described in section 2.1.2. The regioselectivity of the bromination would be a key challenge to overcome to obtain the desired 5-bromo isomer.

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the synthetic routes described above are highly dependent on the reaction parameters. Careful optimization of these conditions is essential for developing a robust and scalable process.

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even the regioselectivity.

In acetylation reactions , the solvent can impact the activity of catalysts and the solubility of reactants. For instance, in the enzymatic acetylation of 2-aminophenol, solvents like tert-butanol (B103910) and tetrahydrofuran (B95107) (THF) have been shown to be effective, with tert-butanol giving higher conversion but potentially leading to over-acetylation. acs.org In non-enzymatic acetylations, polar aprotic solvents are often employed. For the acetylation of p-aminophenol, an aqueous medium has been utilized in industrial processes. google.com

In bromination reactions , the polarity of the solvent plays a crucial role in the regioselectivity. For the bromination of phenols, polar solvents can facilitate the dissociation of the brominating agent and enhance the rate of reaction. However, this can sometimes lead to polybromination. The use of non-polar solvents can offer better control and favor monobromination. The choice of solvent can also influence the ortho:para ratio of the products.

Table 2: Effect of Solvent on the Conversion of 2-Aminophenol Acetylation

| Solvent | Conversion (%) | Reference |

|---|---|---|

| Dimethylformamide (DMF) | 3.7 | acs.org |

| 1,4-Dioxane | 40 | acs.org |

| Tetrahydrofuran (THF) | 52 | acs.org |

| tert-Butanol | 84 | acs.org |

Reaction conditions: 2-aminophenol (1.0 mmol), vinyl acetate (3.0 mmol), Novozym 435 (0.003 g/mL), 50 °C, 10 h. acs.org

Catalysts are pivotal in many organic transformations, as they can increase reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.

For reductive acetylation , the choice of the reducing system is critical. While zinc dust is a classical choice, other catalytic systems, such as palladium on carbon (Pd/C) with a hydride source like sodium borohydride or catalytic transfer hydrogenation, can also be employed for the reduction of the nitro group. iosrjournals.org The one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol using a Pd/C catalyst has been reported to be an efficient and green method. rsc.org

In acetylation reactions , both acid and base catalysts can be used. For the acetylation of aminophenols, catalysts are not always strictly necessary when using a reactive acetylating agent like acetic anhydride. However, catalysts can be employed to improve the reaction rate and yield. For large-scale production of N-acetyl-p-aminophenol, the acetylation of p-aminophenol is often carried out in an aqueous acidic medium. google.com The use of heterogeneous catalysts is also an area of active research to facilitate catalyst recovery and reuse.

For bromination reactions , an acid catalyst is often used with NBS to enhance the electrophilicity of the bromine atom. The type and amount of acid can influence the reaction rate and selectivity.

Table 3: Catalyst Systems for Reductive Acetylation and Acetylation

| Reaction Type | Catalyst/Reagent System | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Reductive Acetylation | Zinc dust / Acetic anhydride / Acetic acid | Halogenated o-nitrophenols | Classical, one-pot procedure. | acs.org |

| Reductive Acetylation | Pd/C / H₂ / Acetic anhydride | 4-Nitrophenol | Mechanochemical, one-pot, high selectivity. | rsc.orgresearchgate.net |

| Acetylation | Immobilized Lipase (Novozym 435) / Vinyl acetate | 2-Aminophenol | Chemoselective N-acetylation, enzymatic. | acs.org |

| Acetylation | Aqueous acidic medium | p-Aminophenol | Industrial process for paracetamol synthesis. | google.com |

Temperature and Pressure Influence on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are significantly influenced by reaction temperature and pressure. The primary reaction is the acetylation of 2-amino-5-bromophenol, where both the amino and hydroxyl groups are acylated.

Temperature:

| Temperature (°C) | Effect on Yield | Effect on Selectivity |

| 30-50 | Lower reaction rate, potentially higher selectivity | Generally favorable, but slower conversion |

| 50-100 | Optimal range for many acetylation reactions, balancing rate and selectivity googleapis.comgoogle.com | Good selectivity, with a risk of increased by-products at the higher end of the range |

| >100 | Increased reaction rate, but may lead to thermal degradation and by-product formation | Potentially lower selectivity due to side reactions and impurities googleapis.com |

Pressure:

For liquid-phase reactions such as the acetylation of aminophenols with acetic anhydride, the effect of pressure is generally less pronounced compared to gas-phase reactions. However, in industrial-scale continuous processes, pressure can be a relevant parameter. For the production of N-acylaminophenols through concurrent hydrogenation and acylation, hydrogen pressures ranging from 1 to 100 atmospheres may be utilized googleapis.comgoogle.com. While Friedel-Crafts acylation, a different type of acylation, can be influenced by pressure, this is less directly applicable to the N- and O-acetylation of aminophenols researchgate.net. For the acetylation of 2-amino-5-bromophenyl acetate, the reaction is typically carried out at atmospheric pressure. The use of elevated pressure would likely be for process-specific reasons, such as controlling the boiling point of a solvent or in a continuous flow reactor, rather than for directly influencing the reaction kinetics.

| Pressure | Effect on Yield | Effect on Selectivity |

| Atmospheric | Standard condition for laboratory-scale synthesis | Generally high selectivity under optimized conditions |

| Elevated | May be used in industrial processes to control reaction medium or for continuous flow googleapis.comgoogle.com | The effect is dependent on the specific process design and is not a primary factor for selectivity in this reaction type |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the chemical process. This involves considerations such as atom economy, waste generation, and the use of sustainable materials humanjournals.com.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product primescholars.comjocpr.com. The theoretical synthesis of this compound from 2-amino-5-bromophenol and acetic anhydride can be analyzed for its atom economy.

The balanced chemical equation is: C₆H₆BrNO + 2(C₂H₄O₂) → C₁₀H₁₀BrNO₃ + CH₃COOH

The molecular weights of the reactants and products are:

2-Amino-5-bromophenol (C₆H₆BrNO): 188.02 g/mol

Acetic Anhydride (C₄H₆O₃): 102.09 g/mol

this compound (C₁₀H₁₀BrNO₃): 272.10 g/mol

Acetic Acid (CH₃COOH): 60.05 g/mol

The atom economy is calculated as: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (272.10 / (188.02 + 2 * 102.09)) x 100 = (272.10 / 392.20) x 100 ≈ 69.38%

This indicates that, under ideal conditions, approximately 69.38% of the mass of the reactants is incorporated into the final product, with the remaining 30.62% being the acetic acid by-product.

E-Factor:

The E-Factor (Environmental Factor) is a metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product.

E-Factor = (Total mass of reactants - Mass of desired product) / Mass of desired product

Assuming a 100% theoretical yield: E-Factor = (392.20 - 272.10) / 272.10 = 120.10 / 272.10 ≈ 0.44

An E-Factor of 0.44 suggests that for every kilogram of this compound produced, 0.44 kilograms of waste (primarily acetic acid) is generated, assuming the by-product is not recovered or repurposed. Acetylation reactions are known to generate waste, which contributes to a higher E-factor humanjournals.com.

| Metric | Value | Interpretation |

| Atom Economy | ~69.38% | A significant portion of the reactant atoms are incorporated into the desired product. |

| E-Factor (theoretical) | ~0.44 | A relatively low amount of waste is produced per unit of product in an ideal reaction. |

Solvent-Free and Sustainable Reagent Approaches

Solvent-Free Approaches:

Performing the synthesis of this compound under solvent-free conditions is a key green chemistry approach, as it eliminates the environmental and safety concerns associated with organic solvents jmchemsci.com. The acetylation of amines, phenols, and alcohols can often be carried out without a solvent, sometimes with the aid of a catalyst or by mechanical grinding mdpi.comgoogle.com.

For instance, the synthesis of acetaminophen, a structurally similar compound, can be achieved by reacting 4-aminophenol with acetic anhydride in a solvent-free environment, often with mechanical grinding to facilitate the reaction google.com. This method is rapid, with high yields reported in under 15 minutes google.com. Another approach involves using a stoichiometric amount of acetic anhydride with a catalytic amount of VOSO₄ under solvent-free conditions frontiersin.org. Such methods can be applied to the synthesis of this compound to reduce waste and simplify the purification process.

| Approach | Conditions | Advantages |

| Mechanical Grinding | Reactants are mixed and ground in a mortar and pestle google.com. | Rapid reaction, high yield, no solvent waste. |

| Catalytic | Use of a catalyst like VOSO₄ with stoichiometric reagents frontiersin.org. | Reduces the need for excess reagents, high yield. |

| Neat Reaction | Heating the reactants together without a solvent. | Simple procedure, no solvent required. |

Sustainable Reagent Approaches:

The choice of acetylating agent can also be guided by green chemistry principles. While acetic anhydride is commonly used, alternatives are being explored to improve the sustainability of the process.

Isopropenyl acetate (IPA): This reagent is emerging as a green acetylating agent for various functional groups frontiersin.org.

Acetonitrile: In continuous-flow systems, acetonitrile can be used as a safer and milder acetylating agent in the presence of a catalyst like alumina (B75360) mdpi.com. This method avoids the use of more hazardous reagents like acetyl chloride and acetic anhydride mdpi.com.

Enzymatic Catalysis: The use of enzymes, such as immobilized lipase, can offer high selectivity under mild reaction conditions acs.org. In the chemoselective acetylation of 2-aminophenol, vinyl acetate was found to be an effective acyl donor in an enzymatic process acs.org.

Process Chemistry Aspects and Scalability Challenges

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations in process chemistry.

Reaction Control and Heat Management: The acetylation of aminophenols is an exothermic reaction googleapis.com. On a large scale, efficient heat removal is crucial to maintain the optimal reaction temperature and prevent runaway reactions that could lead to by-product formation and safety hazards. The use of continuous stirred-tank reactors (CSTRs) can offer better temperature control compared to batch reactors by allowing for continuous heat removal googleapis.comgoogle.com.

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is essential for achieving high conversion and yield. In a large-scale reactor, inadequate mixing can lead to localized "hot spots" and variations in product quality. The physical form of the starting material, 2-amino-5-bromophenol, and its solubility in the reaction medium (if a solvent is used) will influence the choice of reactor and agitation system.

Continuous vs. Batch Processing: While laboratory synthesis is typically performed in batches, continuous processing offers several advantages for large-scale production, including improved consistency, better heat and mass transfer, and enhanced safety googleapis.comgoogle.com. A continuous process for a similar compound, N-acetyl-p-aminophenol, has been developed, involving the concurrent hydrogenation of the nitro precursor and acetylation in a stirred-tank reactor with continuous product removal googleapis.comgoogle.com. Such a strategy could potentially be adapted for the synthesis of this compound.

| Process Aspect | Challenge | Potential Solution |

| Heat Management | Exothermic reaction can lead to poor temperature control and side reactions googleapis.com. | Use of continuous stirred-tank reactors, cooling jackets, and careful control of reactant addition rates googleapis.comgoogle.com. |

| Product Isolation | Efficient separation of the product from the reaction mixture and by-products. | Controlled crystallization and filtration google.com. |

| Scalability | Transitioning from a lab-scale batch process to a large-scale continuous process. | Development of a continuous flow process for better control and efficiency googleapis.comgoogle.commdpi.com. |

| Waste Management | Disposal or recycling of the acetic acid by-product. | Recovery and purification of acetic acid for reuse. |

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Bromine Atom

The bromine atom attached to the aromatic ring is a primary site for transformations that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgsigmaaldrich.com

In 2-Acetamido-5-bromophenyl acetate (B1210297), the acetamido group (-NHCOCH₃) is an activating group (electron-donating through resonance) and the phenyl acetate group (-OCOCH₃) is also considered activating, although less so than a hydroxyl group. chegg.comquora.com These groups are located ortho and meta, respectively, to the bromine atom. The absence of a strong electron-withdrawing group ortho or para to the bromine makes SNAr reactions challenging under standard conditions. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing substituents. wikipedia.org Therefore, direct displacement of the bromine by common nucleophiles via the SNAr pathway is generally unfavorable for this compound.

The bromine atom on 2-Acetamido-5-bromophenyl acetate serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu It is widely used to form biaryl linkages. Aryl bromides are common substrates for this transformation. nih.gov The acetamido and acetate groups are generally well-tolerated under Suzuki coupling conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80-100 |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90-110 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |

| CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 90 |

This table presents generalized conditions and specific results may vary based on the exact substrates used.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org Aryl bromides are effective substrates, although sometimes less reactive than aryl iodides. nih.gov This reaction provides a direct method for the vinylation of the aromatic ring at the position of the bromine atom.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF / Acetonitrile (B52724) | 80-140 |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP / DMA | 100-150 |

| Pd/C | - | NaOAc | DMA | 120-160 |

| Pd(dppf)Cl₂ | - | Et₃N | Acetonitrile | 80-120 |

This table presents generalized conditions and specific results may vary based on the exact substrates used.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The Sonogashira coupling allows for the introduction of an alkynyl substituent onto the aromatic ring. The reactivity of the halide often follows the order I > Br > Cl. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF / DMF | 25-100 |

| Pd(OAc)₂ | CuI | Et₃N | Acetonitrile | 60-100 |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50-110 |

| Pd(PhCN)₂Cl₂ | - | TBAA | NMP | 25 |

This table presents generalized conditions and specific results may vary based on the exact substrates used.

Reactivity of the Acetamido Group

The acetamido group (-NHCOCH₃) is a key modulator of the ring's reactivity and can itself undergo specific chemical transformations.

The amide bond of the acetamido group can be cleaved under hydrolytic conditions to yield the corresponding amine, 2-amino-5-bromophenyl acetate. This hydrolysis can be carried out under either acidic or basic conditions, although tertiary amides can be resistant to cleavage. arkat-usa.orgresearchgate.net The rate of hydrolysis is influenced by steric and electronic factors. arkat-usa.org Electron-withdrawing groups on the aryl ring can accelerate the hydrolysis of N-aryl acetamides. arkat-usa.org The reverse reaction, amidation of the resulting amine, is a standard transformation in organic chemistry.

In electrophilic aromatic substitution (EAS) reactions, the acetamido group is a moderately activating, ortho-, para-directing group. quizlet.comquora.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and thereby directing incoming electrophiles to these sites. quizlet.com

However, the activating ability of the acetamido group is attenuated compared to a simple amino (-NH₂) group. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the nitrogen lone pair, making it less available for donation to the aromatic ring. quizlet.com Furthermore, the bulkiness of the acetamido group can sterically hinder attack at the ortho position, often leading to a preference for substitution at the para position. quizlet.comquora.com In this compound, the positions ortho and para to the acetamido group are C-3 and C-5 (already substituted with bromine), and C-1 (point of attachment). The remaining open ortho position is C-3 and the para position is occupied by the bromine atom. Thus, further electrophilic substitution would be directed primarily to the C-3 position, which is also ortho to the phenyl acetate group.

Reactivity of the Phenyl Acetate Moiety

The phenyl acetate group (-OCOCH₃) is an ester and exhibits reactivity characteristic of this functional group. It is less activating towards electrophilic aromatic substitution than a hydroxyl group (-OH) because the resonance donation of the phenolic oxygen's lone pair is shared with the carbonyl group. chegg.comquora.comyoutube.com

One of the most significant reactions of the phenyl acetate moiety is the Fries Rearrangement . This is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid. byjus.comwikipedia.orgorganic-chemistry.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho- and para-hydroxy ketones. byjus.com

The regioselectivity of the Fries rearrangement can be influenced by reaction conditions:

Low temperatures generally favor the formation of the para-isomer . byjus.com

High temperatures tend to yield more of the ortho-isomer . byjus.com

The choice of solvent can also play a role, with non-polar solvents favoring ortho-substitution and polar solvents favoring the para-product. byjus.com

For this compound, a Fries rearrangement would lead to the formation of substituted hydroxyacetophenones. The acyl group would migrate to the positions ortho or para to the ester's oxygen atom. The available ortho positions are C-1 (substituted with the acetamido group) and C-3. The para position is C-4. Given the existing substituents, migration would likely occur at the C-3 or C-4 positions, provided there is no significant steric hindrance. The presence of deactivating groups on the aromatic ring can, however, lead to low yields in the Fries rearrangement. byjus.com

Additionally, the ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 2-acetamido-5-bromophenol. pearson.com

Functionalization for Structural Diversification

A significant application of this compound is its use as a precursor for the synthesis of diverse molecular structures, particularly those containing heterocyclic rings. The compound's functional groups provide the necessary reactivity for cyclization and annulation reactions.

This compound is a key starting material for the synthesis of various heterocyclic compounds. One notable example is its role in the preparation of substituted benzoxazoles. Through a sequence of reactions, the acetamido and acetate groups can be manipulated to facilitate the formation of the oxazole (B20620) ring fused to the benzene ring. For instance, pyrolysis of 2-acetamido-5-bromophenol, the hydrolyzed form of this compound, has been observed to produce 6-bromo-2-methylbenzoxazole. researchgate.net

The compound is an important intermediate in annulation pathways, which involve the formation of a new ring onto the existing aromatic structure. A prominent example is its use in the Skraup reaction to synthesize quinoline (B57606) derivatives. It has been reported that this compound is a precursor in the synthesis of 6-bromo-8-quinolinol. researchgate.net This transformation involves the reaction of the aniline (B41778) derivative (obtained after hydrolysis of the acetate and amide groups) with glycerol, an oxidizing agent, and sulfuric acid.

The following table summarizes a key transformation involving a derivative of this compound:

| Starting Material | Reagents and Conditions | Product | Application |

| 2-amino-4-bromophenol | Glycerol, Sulfuric Acid, Oxidizing Agent (Skraup reaction) | 6-bromo-8-quinolinol | Synthesis of substituted quinolines. researchgate.net |

| 2-acetamido-5-bromophenol | Pyrolysis during gas chromatography | 6-bromo-2-methylbenzoxazole | Formation of benzoxazole (B165842) ring system. researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of this writing, a specific single-crystal X-ray diffraction study for 2-Acetamido-5-bromophenyl acetate (B1210297) has not been reported in publicly available literature. However, analysis of closely related structures, such as the polymorphs of N-(4-Bromophenyl)acetamide and 2-Bromo-N-(4-bromophenyl)acetamide, provides valuable insights into the likely solid-state arrangement, crystal packing, and hydrogen bonding networks that would characterize the target molecule. nih.govnih.govresearchgate.net

Analysis of Crystal Packing and Hydrogen Bonding Networks

In related bromo-substituted acetanilides, the crystal packing is significantly influenced by intermolecular hydrogen bonds. For instance, in a monoclinic polymorph of N-(4-Bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming distinct chains within the crystal lattice. nih.govnih.gov These interactions occur between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This primary hydrogen bond is a dominant feature, organizing the molecules into a stable, repeating arrangement.

Polymorphism Studies and Crystallographic Data Validation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. Different polymorphs can exhibit distinct physical properties. N-(4-Bromophenyl)acetamide is known to exist in at least two polymorphic forms: a room-temperature orthorhombic form and a low-temperature monoclinic polymorph. nih.govnih.gov The determination of a new monoclinic polymorph at 173 K highlights how crystallization conditions can influence the final solid-state structure. nih.gov

This documented polymorphism in a closely related analog suggests that 2-Acetamido-5-bromophenyl acetate could also exhibit polymorphism. A thorough investigation would require screening various crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) to identify potential different crystalline forms. Each potential polymorph would then require independent crystallographic data collection and refinement to validate its structure.

Interactive Table: Crystallographic Data for a Polymorph of N-(4-Bromophenyl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7250 (7) |

| b (Å) | 9.3876 (11) |

| c (Å) | 14.4434 (14) |

| β (°) | 117.750 (4) |

| Volume (ų) | 806.96 (15) |

| Z | 4 |

| Temperature (K) | 173 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

While specific, fully assigned ¹H and ¹³C NMR spectra for this compound are not available in the surveyed literature, the expected chemical shifts can be predicted based on data from the parent compound, acetanilide (B955), and related bromo-substituted analogs. uni-tuebingen.dechemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the two methyl groups.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their splitting pattern will be complex due to their coupling with each other. The proton ortho to the acetamido group is expected to be the most deshielded.

Amide Proton (N-H): A broad singlet is expected, typically downfield (around 8.0-10.0 ppm), with its exact position being sensitive to solvent and concentration. uni-tuebingen.de

Methyl Protons: Two sharp singlets are anticipated. The acetamido methyl protons (N-C(=O)-CH₃) would likely appear around 2.1-2.2 ppm, while the acetate methyl protons (O-C(=O)-CH₃) would be in a similar region, perhaps slightly more deshielded.

¹³C NMR: The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbons: Two signals in the downfield region (168-172 ppm) for the amide and ester carbonyls.

Aromatic Carbons: Six signals in the range of 115-145 ppm. The carbon attached to the bromine (C-Br) would be shifted upfield compared to the others, while the carbons attached to the oxygen (C-O) and nitrogen (C-N) would be shifted downfield.

Methyl Carbons: Two signals in the aliphatic region (20-25 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic | ¹H | 7.0 - 8.5 | Three signals with complex coupling |

| Amide | ¹H | 8.0 - 10.0 | Broad singlet, solvent dependent |

| Acetamido Methyl | ¹H | ~2.1 | Singlet |

| Acetate Methyl | ¹H | ~2.2 | Singlet |

| Carbonyls (Amide & Ester) | ¹³C | 168 - 172 | Two distinct signals |

| Aromatic (C-O, C-N) | ¹³C | 135 - 145 | Downfield shifted |

| Aromatic (C-H) | ¹³C | 120 - 130 | - |

| Aromatic (C-Br) | ¹³C | ~115 | Upfield shifted |

| Methyls (Amide & Ester) | ¹³C | 20 - 25 | Two distinct signals |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the coupled aromatic protons, helping to delineate the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and each methyl proton singlet to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, HMBC correlations would be expected from the amide N-H proton to the amide carbonyl carbon and to the aromatic carbons two bonds away. Similarly, the methyl protons would show correlations to their respective carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for conformational analysis. A NOESY spectrum could, for example, show a correlation between the amide N-H proton and the ortho-aromatic proton, confirming their spatial proximity.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps to confirm its structure. For this compound (Molecular Weight: 272.10 g/mol ), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 272 and 274. youtube.com

The fragmentation of the molecular ion would likely proceed through several key pathways based on the functional groups present:

Loss of Ketene (B1206846): A common fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the acetamido group. This would lead to a fragment ion corresponding to 2-amino-5-bromophenyl acetate.

Loss of the Acetyl Group: Cleavage of the acetate group as an acetyl radical (•COCH₃, 43 Da) or acetic acid (CH₃COOH, 60 Da) are also plausible fragmentation pathways.

Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to fragments corresponding to the bromophenyl acetate cation and the acetamido radical.

Benzylic-type Cleavage: Although less direct, fragmentation involving the phenyl ring itself or subsequent fragmentation of primary fragment ions would also occur, leading to a complex pattern of smaller ions.

A proposed primary fragmentation pathway involves the initial loss of ketene, a characteristic fragmentation of N-aryl acetamides. nih.govchegg.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₀H₁₀BrNO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in their natural occurrence. This isotopic distribution results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

While specific experimental HRMS data for this compound is not widely published, the expected values can be precisely calculated.

Table 1: Theoretical High-Resolution Mass Data for this compound (C₁₀H₁₀BrNO₃)

| Ion Formula | Isotope | Theoretical m/z |

| [C₁₀H₁₀⁷⁹BrNO₃+H]⁺ | ⁷⁹Br | 271.9922 |

| [C₁₀H₁₀⁸¹BrNO₃+H]⁺ | ⁸¹Br | 273.9902 |

| [C₁₀H₁₀⁷⁹BrNO₃+Na]⁺ | ⁷⁹Br | 293.9741 |

| [C₁₀H₁₀⁸¹BrNO₃+Na]⁺ | ⁸¹Br | 295.9721 |

Note: These values are calculated based on the most abundant isotopes of each element and are essential for confirming the elemental composition in an experimental setting.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern offers a virtual roadmap of the molecule's connectivity. For this compound, the primary fragmentation pathways would likely involve the cleavage of the ester and amide functional groups.

A plausible fragmentation pathway, based on the principles of mass spectrometry and data from related compounds, would initiate with the loss of the acetyl group from the ester functionality as a neutral ketene molecule (CH₂=C=O), a common fragmentation for phenyl acetates. Another significant fragmentation would be the cleavage of the acetamido group.

Table 2: Predicted Major Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Lost Neutral | m/z of Fragment Ion |

| 272/274 | [M - CH₂CO]⁺ | C₂H₂O | 230/232 |

| 272/274 | [M - COCH₃]⁺ | C₂H₃O | 229/231 |

| 230/232 | [M - CH₂CO - NH=C=O]⁺ | C₃H₃NO₂ | 187/189 |

| 229/231 | [M - COCH₃ - CO]⁺ | C₃H₃O₂ | 201/203 |

Note: The dual m/z values represent the isotopic signature of bromine (⁷⁹Br/⁸¹Br). The fragmentation pattern allows for the confirmation of the presence and location of the different functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups. The carbonyl (C=O) stretching vibrations of the ester and amide groups are particularly prominent and diagnostic. The N-H stretching of the secondary amide and the C-N stretching vibrations also provide key information. Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the benzene (B151609) ring.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The C-Br stretching vibration, which can be weak in the IR spectrum, may also be more readily observed in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3250 (broad) | 3300-3250 (weak) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 (strong) |

| C-H (Methyl) | Stretching | 2960-2850 | 2960-2850 (moderate) |

| C=O (Ester) | Stretching | 1770-1750 | 1770-1750 (weak) |

| C=O (Amide I) | Stretching | 1680-1650 | 1680-1650 (moderate) |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 (strong) |

| N-H (Amide II) | Bending | 1550-1510 | 1550-1510 (weak) |

| C-O (Ester) | Stretching | 1250-1150 | 1250-1150 (weak) |

| C-N (Amide) | Stretching | 1300-1200 | 1300-1200 (weak) |

| C-Br | Stretching | 650-550 | 650-550 (moderate) |

Note: The predicted wavenumber and Raman shift ranges are based on typical values for these functional groups in similar chemical environments. Experimental data would be required for precise peak assignments.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of molecular systems. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for analyzing medium-sized organic molecules. researchgate.net These calculations can elucidate the electronic structure and predict various molecular properties before a compound is even synthesized. For 2-Acetamido-5-bromophenyl acetate (B1210297), DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results for geometry and vibrational frequencies. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Acetamido-5-bromophenyl acetate, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

This table illustrates the type of data obtained from a DFT-based geometry optimization. The values are hypothetical examples based on standard bond lengths and angles for similar functional groups.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-Br | ~1.90 Å |

| C=O (amide) | ~1.24 Å | |

| C=O (ester) | ~1.22 Å | |

| C-N | ~1.37 Å | |

| Bond Angles | C-C-Br | ~119.5° |

| C-N-C | ~125.0° | |

| O-C=O (ester) | ~124.0° | |

| Dihedral Angles | C-C-N-C (amide) | ~178.0° (indicating planarity) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (Egap = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the acetamido group, which are good electron-donating sites. Conversely, the LUMO is likely distributed over the carbonyl carbons and the aromatic ring. Studies on similar acetamide (B32628) derivatives with bromophenyl groups have shown that such substitutions can influence the HOMO levels, which in turn affects the molecule's tendency to donate electrons to an appropriate acceptor. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative)

This table presents example energy values for FMOs as would be calculated by DFT.

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| Egap | HOMO-LUMO Energy Gap | 5.3 eV |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency can be assigned to a specific motion, such as the stretching or bending of bonds (e.g., C=O stretching, N-H bending). researchgate.netchem-soc.si For the acetate group, the C=O stretching frequency is a characteristic band that is sensitive to its chemical environment. chem-soc.si Comparing the computed spectrum with an experimental one helps in the detailed assignment of all vibrational bands. nih.gov

NMR Chemical Shifts: While more computationally intensive, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is also possible. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values, aiding in the structural elucidation of complex molecules. researchgate.net Recent advances using machine learning trained on DFT-calculated data have further improved the accuracy of these predictions. nih.gov

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry also allows for the prediction of how and where a molecule will react. This is achieved through the calculation of reactivity descriptors and the modeling of reaction mechanisms.

Global and local reactivity descriptors derived from DFT are used to quantify the reactivity of different sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They help identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.netresearchgate.net For this compound, the Fukui functions would likely highlight the carbonyl carbons as primary electrophilic sites and the nitrogen and oxygen atoms as potential nucleophilic centers.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov

For a key synthetic step in the formation of this compound, such as the acetylation of 2-amino-5-bromophenol, DFT calculations could model the entire reaction coordinate. This would involve optimizing the structures of the reactants, the transition state, and the products. Such studies can reveal mechanistic details, like whether the reaction proceeds in a single step or through intermediates, and how factors like solvent or conformation affect the activation energy. researchgate.netnih.gov

Intermolecular Interaction Studies

Theoretical and computational chemistry plays a pivotal role in understanding the intermolecular interactions that govern the crystal packing and solid-state properties of molecular compounds. For this compound, these studies provide critical insights into the nature and strength of non-covalent interactions, which are fundamental to its crystallographic structure and behavior.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the significant role of hydrogen bonding, as well as other weaker interactions. The surface is typically mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, with the intensity of the color signifying the strength of the interaction.

Expected Intermolecular Contacts for this compound:

A theoretical Hirshfeld analysis would likely highlight the following interactions, crucial for the stabilization of its crystal structure:

Hydrogen Bonds: The N-H group of the acetamido moiety can act as a hydrogen bond donor, while the carbonyl oxygen atoms of both the acetamido and acetate groups can act as acceptors. These N-H···O interactions are expected to be prominent features.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding (Br···O or Br···N), a type of non-covalent interaction that can influence crystal packing.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal structure.

van der Waals Forces: A significant portion of the crystal packing energy will arise from non-specific van der Waals forces, which are represented by the broader regions of the fingerprint plots.

The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, based on analyses of similar structures.

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 35 - 45% |

| O···H/H···O | 20 - 30% |

| C···H/H···C | 15 - 25% |

| Br···H/H···Br | 5 - 10% |

| N···H/H···N | 1 - 5% |

| Other (e.g., C···C, C···N) | < 5% |

This table is a theoretical representation and actual values would require experimental crystallographic data and subsequent computational analysis.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. wiley.comresearchgate.net This method is based on the topology of the electron density, ρ(r), and its gradient vector field. wiley-vch.de Critical points in the electron density, where the gradient is zero, are used to define atoms, bonds, rings, and cages, and to quantify the nature of the interactions between them.

For this compound, a QTAIM analysis would be employed to:

Identify Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond or a significant intermolecular interaction.

Characterize Interaction Strength: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction. For hydrogen bonds, specific criteria based on these values have been established.

Distinguish Interaction Types: The sign of the Laplacian of the electron density at the BCP helps to distinguish between shared-shell interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ > 0).

In the context of intermolecular interactions in the crystal structure of this compound, QTAIM analysis would be used to validate and quantify the strength of the hydrogen bonds, halogen bonds, and other weak interactions suggested by the Hirshfeld surface analysis. For example, a study on the related compound 2-acetamidophenyl acetate utilized QTAIM analysis to understand the charge density redistribution of the molecule and validate the strength of intermolecular interactions. nih.gov

The table below summarizes the expected topological properties of the electron density at the bond critical points for the key intermolecular interactions in this compound.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |

| N-H···O Hydrogen Bond | 0.01 - 0.04 | > 0 |

| C-H···O Hydrogen Bond | 0.002 - 0.015 | > 0 |

| Br···O Halogen Bond | 0.005 - 0.02 | > 0 |

| π-π Stacking | ~0.001 - 0.005 | > 0 |

This table presents typical ranges for these types of interactions and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, solvent effects, and crystal growth mechanisms.

For this compound, MD simulations could be applied to investigate several aspects of its behavior:

Crystal Growth: Simulations can model the process of crystallization from a solution. By observing the aggregation of molecules and the formation of a crystal lattice, researchers can gain insights into the factors that control crystal morphology and polymorphism. These simulations can help to understand how intermolecular forces guide the self-assembly of the molecules into a stable crystalline form.

Solvent Interactions: The behavior of this compound in different solvents can be studied using MD simulations. These simulations can reveal the nature of solute-solvent interactions, the structure of the solvation shell, and the influence of the solvent on the conformation of the molecule. For instance, a study on mefenamic acid in ethyl acetate used MD simulations to investigate solute-solute and solute-solvent interactions, revealing the presence of hydrogen bonds that contribute to solvation and the formation of specific hydrogen motifs. researchgate.net

Conformational Analysis: MD simulations can explore the conformational landscape of the this compound molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the acetamido and acetate side chains.

Applications As Synthetic Intermediates and Advanced Materials Precursors

Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds (e.g., Quinolines, Oxadiazoles, Thiazoles)

The molecular framework of 2-Acetamido-5-bromophenyl acetate (B1210297) is particularly well-suited for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.

Quinolines: The synthesis of quinoline (B57606) derivatives, a class of compounds with a broad spectrum of biological activities, can be achieved using precursors derived from or related to 2-Acetamido-5-bromophenyl acetate. nih.govmdpi.com For instance, substituted anilines, which can be conceptually derived from the core structure, are key starting materials in Friedländer and other cyclization reactions to form the quinoline nucleus. nih.govresearchgate.net The presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents onto the quinoline scaffold. researchgate.net

Oxadiazoles: this compound can serve as a starting point for the synthesis of 1,3,4-oxadiazoles and 1,2,4-oxadiazoles. These five-membered heterocyclic rings are known to exhibit a range of biological activities. who.intresearchgate.net The synthesis often involves the conversion of the acetamido and acetate groups into a hydrazide, which can then be cyclized with various reagents to form the oxadiazole ring. researchgate.netmdpi.comnih.gov The bromo-substituent can be retained in the final product or utilized for further molecular elaboration. mdpi.com

Thiazoles: The synthesis of thiazole (B1198619) derivatives, another important class of bioactive heterocycles, can also be initiated from compounds structurally related to this compound. nih.govnih.gov For example, the core aminophenyl structure can be converted into a thioamide, a key intermediate for the Hantzsch thiazole synthesis. The bromo-substituent on the phenyl ring can influence the electronic properties and biological activity of the resulting thiazole derivatives. nih.gov

Role in the Construction of Complex Natural Product Analogs (Non-Clinical)

The principles of retrosynthetic analysis allow chemists to deconstruct complex natural products into simpler, synthetically accessible building blocks. nih.gov While direct use of this compound in the total synthesis of a specific natural product is not prominently documented in the provided search results, its structural motifs are relevant to the synthesis of natural product analogs. Strategies like diversity-oriented synthesis (DOS) and analogue-oriented synthesis (AOS) focus on creating libraries of compounds that are structurally related to natural products to explore structure-activity relationships. nih.govmdpi.com The functional groups present in this compound allow for its incorporation into such synthetic strategies, enabling the generation of novel analogs with potentially interesting, non-clinical biological profiles. nih.gov

Exploration in Materials Science for Optoelectronic Properties (e.g., Non-Linear Optics)

The field of materials science has explored molecules with specific electronic properties for applications in optoelectronics. Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are of particular interest. grenoble-inp.fr The generation of second-harmonic generation (SHG) is a key characteristic of NLO materials. grenoble-inp.frmdpi.com While there is no direct evidence of this compound itself being studied for NLO properties, its core structure contains elements that are common in NLO-active molecules. The presence of an electron-donating acetamido group and an aromatic ring system are features that can contribute to a molecule's NLO response. Theoretical and computational methods are often employed to predict the NLO properties of novel organic compounds. aps.org The synthesis of more complex chromophores starting from precursors like this compound could lead to new materials with significant NLO activity. mdpi.com

Development of Novel Reagents and Catalysts Utilizing its Structural Features

The development of novel reagents and catalysts is a continuous effort in synthetic chemistry. While the direct application of this compound as a catalyst is not reported, its structural features could be incorporated into the design of new catalytic systems. For instance, the bromo-substituent allows for the formation of organometallic species, which are central to many catalytic cycles. The acetamido group could act as a directing group or a ligand to coordinate with a metal center, influencing the selectivity and efficiency of a catalytic reaction. The synthesis of novel ligands and catalysts often involves the assembly of molecular fragments, and a versatile building block like this compound could play a role in such synthetic endeavors.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Methodologies

The current synthesis of 2-Acetamido-5-bromophenyl acetate (B1210297) typically results in an achiral product. However, the development of asymmetric synthetic routes to produce chiral derivatives is a significant area for future research, driven by the pharmaceutical industry's demand for enantiomerically pure compounds. researchgate.netresearchgate.net One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. researchgate.netresearchgate.net

Future research could focus on introducing chirality to the 2-acetamido-5-bromophenyl acetate scaffold. This could be achieved by adding a substituent to create a stereocenter. Asymmetric synthesis strategies that could be explored include:

Catalytic Asymmetric Synthesis: This approach involves using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to produce a large amount of an enantiomerically enriched product. For a molecule like this compound, this could involve asymmetric hydrogenation or oxidation of a precursor to create a chiral center.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net For instance, a chiral auxiliary could be attached to a precursor of this compound, direct a stereoselective reaction, and then be removed to yield the chiral product. The Evans oxazolidinone is an example of a chiral auxiliary used in the synthesis of some drugs. researchgate.net

Enzymatic Resolution: This method uses enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This is considered a green chemistry approach.

The development of these methodologies would be a crucial step towards investigating the potential biological activities of chiral derivatives of this compound.

Integration into Continuous Flow Chemistry for Enhanced Production

The production of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processes to continuous flow chemistry. acs.orgrsc.orgeurekalert.org This shift is motivated by the potential for improved efficiency, safety, and scalability. rsc.org Integrating the synthesis of this compound into a continuous flow system represents a significant avenue for research and development.

A potential continuous flow process could involve the acetylation of the corresponding aminophenol precursor. Research has demonstrated successful continuous-flow acetylation of various aromatic amines using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a reusable catalyst. rsc.org Key parameters that would need to be optimized for the production of this compound are outlined in the table below.

| Parameter | Potential Range/Condition | Rationale |

| Reactor Type | Packed-bed reactor | To contain the solid catalyst (e.g., alumina). |

| Temperature | 100-200 °C | Higher temperatures generally improve reaction conversion in acetylation. rsc.org |

| Pressure | 50 bar | To maintain the solvent in a liquid or supercritical state, enhancing reaction rates. rsc.org |

| Residence Time | 10-30 minutes | Flow chemistry allows for significantly shorter reaction times compared to batch processes. rsc.orgacs.org |

| Reagents | 5-bromo-2-aminophenol, Acetonitrile | Using acetonitrile as a safer alternative to acetic anhydride (B1165640) or acetyl chloride. rsc.org |

The benefits of a continuous flow approach for this compound would include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. acs.org

Process Automation and Optimization: Continuous systems can be automated, allowing for rapid screening of reaction conditions and optimization of yield and purity. eurekalert.org

Scalability: Scaling up production in a flow system often involves running the process for a longer duration or using multiple reactors in parallel, which can be more straightforward than scaling up batch reactors.

Future research would focus on catalyst screening, optimizing reaction parameters using computational fluid dynamics (CFD) and design of experiments (DoE), and developing a telescoped multi-step synthesis where the crude product from one step is directly used as the input for the next. acs.orgacs.org

Exploration of Its Role in Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound—a bromine atom, an amide linkage, and an ester group—make it a highly interesting candidate for studies in supramolecular chemistry and crystal engineering. researchgate.netmdpi.com These non-covalent interactions can guide molecules to self-assemble into well-defined, ordered structures with emergent properties. mdpi.com

The key intermolecular interactions that could be exploited include:

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. nih.govacs.org This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. acs.org In the case of this compound, potential halogen bonds could form between the bromine atom and the carbonyl oxygen of the acetate or amide groups of a neighboring molecule (C-Br···O). mdpi.com

Hydrogen Bonding: The acetamido group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). This can lead to the formation of strong and predictable hydrogen-bonding networks, such as the N-H···O=C interactions that are known to create chains or ribbons in acetanilide (B955) crystals. researchgate.net

π-π Stacking: The aromatic phenyl ring can interact with adjacent rings through π-π stacking interactions, further stabilizing the supramolecular assembly.

By understanding and controlling these interactions, it may be possible to design and create novel materials. For example, self-assembly could lead to the formation of liquid crystals, gels, or porous organic frameworks. mdpi.com The interplay between the directional halogen bond and the robust hydrogen bond could lead to complex and predictable two- or three-dimensional architectures. rsc.org Future research would involve crystallizing the compound under various conditions to study its packing motifs and co-crystallizing it with other molecules to form new supramolecular assemblies. electronicsandbooks.com

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Halogen Bond | C-Br | C=O (amide or ester) | Directing assembly, creating specific geometries. mdpi.comnih.gov |

| Hydrogen Bond | N-H | C=O (amide or ester) | Forming robust chains and sheets. researchgate.netrsc.org |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizing layered structures. |

Investigation of its Environmental Fate and Degradation Mechanisms (Non-Biological)

As with any synthetic compound that could be produced on a larger scale, understanding its environmental persistence and degradation pathways is crucial. mdpi.comnih.gov Halogenated organic compounds, in particular, can be persistent in the environment. rsc.orgnih.gov Research into the non-biological degradation of this compound would likely focus on photodegradation.

Photodegradation is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com For brominated aromatic compounds, a primary photodegradation pathway is reductive debromination—the cleavage of the carbon-bromine (C-Br) bond. nih.gov The C-Br bond is often weaker than C-C or C-H bonds in the aromatic ring, making it susceptible to breaking upon absorption of light energy. mdpi.com

Key research questions to be addressed include:

Quantum Yield: Determining the efficiency of the photodegradation process. Studies on brominated flame retardants have shown that quantum yields can vary significantly depending on the molecular structure and the environmental medium. rsc.org

Degradation Products: Identifying the intermediate and final products of photodegradation. It is likely that debromination would lead to the formation of 2-acetamidophenyl acetate, followed by further degradation of the aromatic ring.

Influence of Environmental Factors: Investigating how factors such as pH, the presence of dissolved organic matter, and the solvent (e.g., water, soil) affect the rate and mechanism of degradation. mdpi.com

This research is essential for assessing the potential environmental impact of this compound and for developing strategies for its remediation if it were to be detected as a pollutant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.